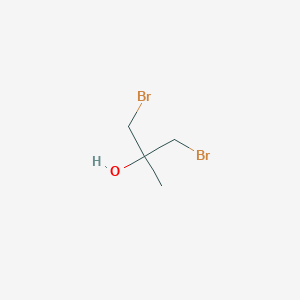
1,3-Dibromo-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-2-methylpropan-2-ol is an organic compound with the molecular formula C4H8Br2O It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-methylpropan-2-ol can be synthesized through the bromination of 2-methylpropan-2-ol. The reaction involves the addition of bromine to the hydroxyl group and the adjacent carbon atoms. The process typically requires the use of elemental bromine (Br2) and a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-2-methylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes, such as 2-methylpropene.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol as a solvent.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: 2-methylpropan-2-ol derivatives with different functional groups.
Elimination: 2-methylpropene.
Oxidation: 2-methylpropanal or 2-methylpropanone.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-2-methylpropan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atoms.
Material Science: It is employed in the development of flame retardants and polymer additives to enhance material properties.
Medicinal Chemistry: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of 1,3-dibromo-2-methylpropan-2-ol involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-2-propanol: Similar structure but lacks the methyl group at the second carbon.
2,3-Dibromo-2-methylpropan-1-ol: Similar structure but with bromine atoms at different positions.
2-Bromo-2-methylpropan-1-ol: Contains only one bromine atom.
Uniqueness
1,3-Dibromo-2-methylpropan-2-ol is unique due to the presence of two bromine atoms and a hydroxyl group on a methylated propane backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
88476-43-1 |
|---|---|
Molekularformel |
C4H8Br2O |
Molekulargewicht |
231.91 g/mol |
IUPAC-Name |
1,3-dibromo-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H8Br2O/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 |
InChI-Schlüssel |
JCDGVLXMWVEHAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
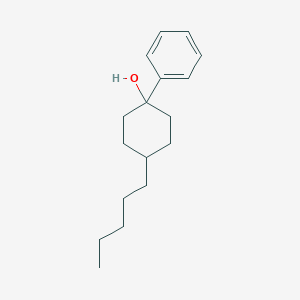
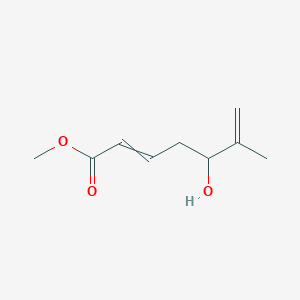
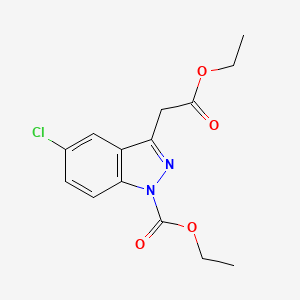
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)


![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
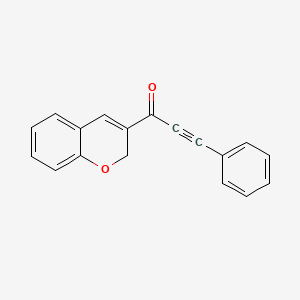


![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
